molecular formula C12H16O2 B11745777 1-Ethyl-4,5-dimethoxy-2-vinylbenzene

1-Ethyl-4,5-dimethoxy-2-vinylbenzene

Cat. No.: B11745777
M. Wt: 192.25 g/mol
InChI Key: AROIGOIHDJUKKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,5-dimethoxy-2-vinylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of 4,5-dimethoxy-2-vinylbenzene with ethyl halides under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride or ferric chloride to facilitate the formation of the desired product.

Industrial Production Methods: The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-dimethoxy-2-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.

Scientific Research Applications

1-Ethyl-4,5-dimethoxy-2-vinylbenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5-dimethoxy-2-vinylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

Comparison with Similar Compounds

    1-Ethyl-4,5-dimethoxybenzene: Lacks the vinyl group, making it less reactive in certain substitution reactions.

    4,5-Dimethoxy-2-vinylbenzene: Lacks the ethyl group, affecting its overall reactivity and physical properties.

    1-Ethyl-2-vinylbenzene: Lacks the methoxy groups, resulting in different electronic and steric effects.

Uniqueness: 1-Ethyl-4,5-dimethoxy-2-vinylbenzene is unique due to the presence of both ethyl and vinyl groups along with two methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-ethenyl-2-ethyl-4,5-dimethoxybenzene

InChI

InChI=1S/C12H16O2/c1-5-9-7-11(13-3)12(14-4)8-10(9)6-2/h5,7-8H,1,6H2,2-4H3

InChI Key

AROIGOIHDJUKKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C=C)OC)OC

Origin of Product

United States

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